molecular formula C18H16ClF2NO3S B6001869 (3-chlorophenyl){1-[(2,4-difluorophenyl)sulfonyl]-3-piperidinyl}methanone

(3-chlorophenyl){1-[(2,4-difluorophenyl)sulfonyl]-3-piperidinyl}methanone

Cat. No.: B6001869
M. Wt: 399.8 g/mol
InChI Key: VZGKRMRVJIWJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chlorophenyl){1-[(2,4-difluorophenyl)sulfonyl]-3-piperidinyl}methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is also known as DPC 333 (this compound) and is a small molecule inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is an important enzyme involved in the regulation of immune response and has been implicated in various diseases, including autoimmune disorders, cancer, and inflammatory diseases.

Mechanism of Action

DPC 333 inhibits PKCθ by binding to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling cascades. PKCθ plays a crucial role in T-cell activation, and its inhibition by DPC 333 has been shown to reduce the production of inflammatory cytokines and chemokines. This mechanism of action makes DPC 333 a potential therapeutic agent for various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
DPC 333 has been shown to reduce the activation and proliferation of T-cells, leading to a decrease in the production of inflammatory cytokines and chemokines. This effect has been observed in various in vitro and in vivo studies, suggesting that DPC 333 has potential therapeutic applications in autoimmune and inflammatory diseases. Additionally, DPC 333 has been shown to inhibit cancer cell growth and metastasis, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

DPC 333 has several advantages for lab experiments, including its high potency and selectivity for PKCθ, making it a valuable tool for studying the role of this enzyme in various diseases and physiological processes. However, DPC 333 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using appropriate formulations and delivery methods.

Future Directions

There are several future directions for research on DPC 333, including its potential therapeutic applications in autoimmune and inflammatory diseases. Additionally, further studies are needed to investigate the effects of PKCθ inhibition on cancer cell growth and metastasis. Moreover, the optimization of DPC 333 formulations and delivery methods could improve its efficacy and bioavailability, making it a more suitable therapeutic agent.

Synthesis Methods

The synthesis of DPC 333 involves a multi-step process, starting with the reaction of 3-chloroaniline with 2,4-difluorobenzene sulfonamide to produce the intermediate compound (3-chlorophenyl)(2,4-difluorophenyl)sulfonamide. This intermediate is then reacted with piperidine and a carbonyl compound to form the final product, DPC 333. The synthesis of DPC 333 has been optimized to produce high yields and purity, making it a suitable compound for research purposes.

Scientific Research Applications

DPC 333 has been shown to be a potent and selective inhibitor of PKCθ, with no significant effects on other PKC isoforms. This specificity makes it an ideal tool for studying the role of PKCθ in various diseases and physiological processes. DPC 333 has been used in various in vitro and in vivo studies to investigate the role of PKCθ in T-cell activation, inflammation, and autoimmune diseases. Additionally, DPC 333 has been used to study the effects of PKCθ inhibition on cancer cell growth and metastasis.

Properties

IUPAC Name

(3-chlorophenyl)-[1-(2,4-difluorophenyl)sulfonylpiperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2NO3S/c19-14-5-1-3-12(9-14)18(23)13-4-2-8-22(11-13)26(24,25)17-7-6-15(20)10-16(17)21/h1,3,5-7,9-10,13H,2,4,8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGKRMRVJIWJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)F)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.